氯离子载体 II

描述

Chloride ionophore II is an ion carrier used in solvent polymeric membrane electrodes for the assay of Cl- activity . Ionophores are chemical species that reversibly bind ions. Many ionophores are lipid-soluble entities that transport ions across the cell membrane .

Synthesis Analysis

The synthesis of Chloride ionophore II involves complex chemical processes. A study describes the use of the nanocomposite of chloride-doped polyaniline nanofibers and multiwalled carbon nanotubes (PANINFs-Cl:MWCNTs) for the construction of ion-selective electrodes with solid-contact sensitive to chloride ions . The electrodes were tested, differing in the quantitative and qualitative composition of the layer placed between the electrode material and the ion-selective membrane .Molecular Structure Analysis

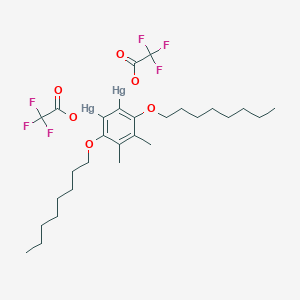

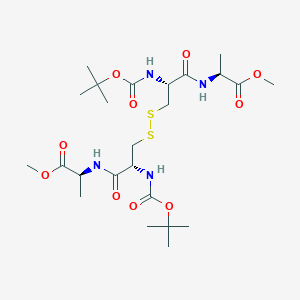

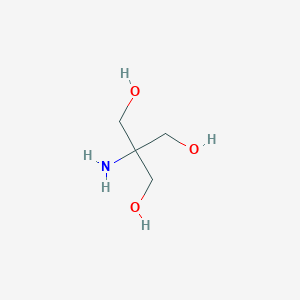

The molecular structure of Chloride ionophore II, also known as 4,5-Dimethyl-3,6-dioctyloxy-o-phenylene-bis(mercurytrifluoroacetate), is complex . It contains a hydrophilic center and a hydrophobic portion that interacts with the membrane . Structural studies of the species in solution can be carried out by infrared spectroscopy, nuclear magnetic resonance spectroscopy, measurement of dipole moment, and optical rotatory dispersion .Chemical Reactions Analysis

The chemical reactions involving Chloride ionophore II are complex and involve various stages. For instance, the use of a nanocomposite of chloride-doped polyaniline nanofibers and multiwalled carbon nanotubes (PANINFs-Cl:MWCNTs) for the construction of ion-selective electrodes with solid-contact sensitive to chloride ions has been described . The electrodes had a theoretical slope of the electrode characteristic curve (−61.3 mV dec −1), a wide range of linearity (5 × 10 −6 –1 × 10 −1 mol L −1) and good potential stability resistant to changing measurement conditions (redox potential, light, oxygen) .Physical And Chemical Properties Analysis

The physical and chemical properties of Chloride ionophore II are influenced by the amount of each component. The typical cocktail mix for an ISM is a polymeric matrix 33% (w/w), plasticizer 66% (w/w), and ionophore 1% (w/w). Polyvinyl chloride (PVC) functions as a homogeneous membrane matrix for the other ISM components .科学研究应用

医疗应用中的氯离子检测

研究了氯离子敏感 ISFET(离子敏感场效应晶体管)在医疗应用中的适用性。评估了各种离子载体,包括氯离子载体 II,用于测定血清样品中的氯离子的膜组成。尽管检查了几种氯离子选择性离子载体,但与新提出的离子载体相比,传统的阴离子交换剂如 TDMACl 对临床应用表现出更好的选择性和稳定性 (Bratov, Abramova, & Domínguez, 2004)。

汞 (II) 离子选择性传感器的开发

开发了一种使用乙二胺双噻吩甲醛 (EDBT) 作为新型离子载体的汞 (II) 离子选择性 PVC 膜传感器。该离子载体允许创建对汞 (II) 离子具有良好线性响应和选择性的传感器。该传感器适用于水溶液,并且随着时间的推移表现出良好的稳定性和耐用性 (Saleh, Soliman, Abdel Gaber, & Ahmed, 2006)。

使用 PEBBLE 进行氯离子分析和生物应用

开发了液体聚合物纳米 PEBBLE(生物局部嵌入封装的探针)用于细胞内氯离子监测。这些纳米传感器利用高度选择性的氯离子载体,并被证明可用于生物相关阴离子的细胞内测量。这些传感器为监测生物系统(如 C6 神经胶质瘤细胞)中的氯离子水平提供了一种有希望的方法 (Brasuel, Miller, Kopelman, & Philbert, 2003)。

光学氯离子传感器见解

基于 [9] 汞金属代硼烷-3 离子载体的开发光学氯离子传感器研究提供了对这些传感器功能的机理见解。这些传感器经过优化,可进行生理测量,并减少钠离子干扰,使其可用于评估各种生理条件下的氯离子 (Ceresa, Qin, Peper, & Bakker, 2003)。

安全和危害

Chloride ionophore II is classified as acutely toxic, causing harm if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

The future of Chloride ionophore II lies in its potential applications in various fields. For instance, ionophore-based dye liquid nanoemulsion sensors exhibiting rapid response, high selectivity, and high sensitivity to chloride have been developed . Since nanoemulsions contain extremely high concentrations of dyes and have large surface areas, rapid and highly sensitive measurements were possible . Another study suggests that the adsorption system of manganese chloride-tetratolylporphyrin was recommended for ionophore application because it showed the highest adsorption energies involving chemical bonds during the complexation process .

属性

IUPAC Name |

[3,4-dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2.2C2HF3O2.2Hg/c1-5-7-9-11-13-15-19-25-23-17-18-24(22(4)21(23)3)26-20-16-14-12-10-8-6-2;2*3-2(4,5)1(6)7;;/h5-16,19-20H2,1-4H3;2*(H,6,7);;/q;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYVIFNPTFWRLT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C(=C(C(=C1C)C)OCCCCCCCC)[Hg]OC(=O)C(F)(F)F)[Hg]OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40F6Hg2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586824 | |

| Record name | [3,4-Dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloride ionophore II | |

CAS RN |

145889-57-2 | |

| Record name | [3,4-Dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloride ionophore II | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)